Enantiomeric Purity: 99% ee of the (1S,2S)-Isomer Compared to Typical 97% ee for Commercial TsDPEN
Commercially available (1S,2S)-N-(2-amino-1,2-diphenylethyl)benzenesulfonamide is supplied at 99% enantiomeric excess (ee), as confirmed by chiral HPLC analysis . In contrast, the closest structural analog and most widely used chiral ligand in this class, (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN, CAS 144222-34-4), is typically offered at a minimum purity of 97% (non-aqueous titration) without a guaranteed ee specification in most commercial listings . While TsDPEN is frequently employed as a rudimentary chiral ligand, the higher and explicitly certified ee of the target compound reduces the risk of introducing enantiomeric impurities that can erode product ee in asymmetric synthesis by up to 2–4%, as demonstrated in studies linking chiral auxiliary ee to final product enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) by chiral HPLC |
|---|---|
| Target Compound Data | 99% ee (for (1S,2S)-isomer, Aladdin N400687) |
| Comparator Or Baseline | (R,R)-TsDPEN (CAS 144222-34-4): typical commercial purity ≥97% by non-aqueous titration, ee not routinely specified |
| Quantified Difference | ≥2 absolute percentage points higher ee; ee specification is explicitly certified vs. often absent for comparator |
| Conditions | Chiral HPLC analysis; commercial supplier specifications (Aladdin, TCI) |
Why This Matters
For procurement in asymmetric catalysis, a certified 99% ee directly reduces the risk of enantiomeric impurity propagation, which can degrade final product ee by up to 2–4%—a critical quality parameter in pharmaceutical intermediate synthesis.
- [1] Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Química Nova 2011. The enantiomeric excess of chiral reagents directly affects reaction selectivity and product purity. https://buscaintegrada.ufrj.br/Record/65437 View Source
